![molecular formula C18H12Cl2N4 B2997006 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 941233-75-6](/img/structure/B2997006.png)

2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

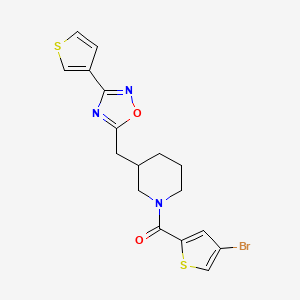

“2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C18H12Cl2N4 . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

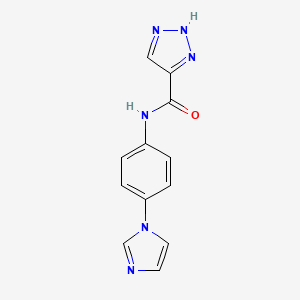

The synthesis of pyrazolo[1,5-a]pyrimidines involves a variety of methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) can provide information about the hydrogen and carbon atoms in the molecule . The molecular formula is C18H12Cl2N4, with an average mass of 355.221 Da and a mono-isotopic mass of 354.043915 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, the pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This allows suitable functional groups to be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point, yield, and IR spectrum can provide information about the physical state, purity, and functional groups in the molecule . The compound’s dipole moment changes can also be calculated .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

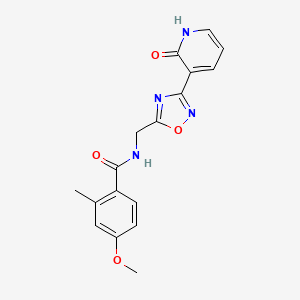

Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been identified as potent inhibitors of mycobacterial ATP synthase, with potential for treating Mycobacterium tuberculosis. Various analogues of this compound have shown efficacy in inhibiting M.tb growth, with some exhibiting low hERG liability and good liver microsomal stabilities, making them promising candidates for tuberculosis treatment (Sutherland et al., 2022).

Synthesis and Characterization

Research on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including 6-arylsubstituted variants, has been conducted. These derivatives show diverse biological activities, making them significant in medicinal chemistry. The synthesized compounds were characterized using various analytical techniques, demonstrating the versatility of pyrazolo[1,5-a]pyrimidines in pharmaceutical research (Xu Li-feng, 2011).

Ultrasound-Assisted Synthesis

A study has explored a one-pot, regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines using ultrasound irradiation in aqueous media. This method enhances the efficiency of the synthesis process, indicating its potential for large-scale production and varied applications in medicinal chemistry (Kaping et al., 2020).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than the reference drugs, highlighting their potential as therapeutic agents (Hafez et al., 2016).

Wirkmechanismus

Target of Action

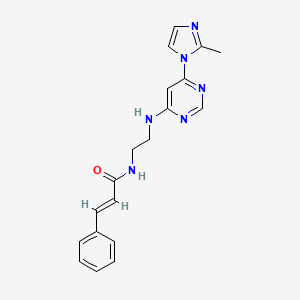

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to target cyclin-dependent kinases (cdks) involved in cell proliferation . They have also been reported as inhibitors of checkpoint kinase 1 (Chk1), BRAF kinase, Aurora-A kinase, and estrogen receptors .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of their targets, leading to changes in cell proliferation . For instance, they can act as full antagonists of estrogen receptor β (ERβ), suppressing tumor cell growth .

Biochemical Pathways

Given its reported targets, it can be inferred that it may affect pathways related to cell proliferation and growth .

Pharmacokinetics

In silico admet studies of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed suitable pharmacokinetic properties .

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show cytotoxic activities against various cancer cell lines .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Eigenschaften

IUPAC Name |

2,5-bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4/c19-13-5-1-3-11(7-13)15-9-17(21)24-18(22-15)10-16(23-24)12-4-2-6-14(20)8-12/h1-10H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDSZHGOCBOQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)N)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)